2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
CAS No.: 922033-86-1
Cat. No.: VC7415590
Molecular Formula: C22H25F2N3O2
Molecular Weight: 401.458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922033-86-1 |
|---|---|
| Molecular Formula | C22H25F2N3O2 |
| Molecular Weight | 401.458 |
| IUPAC Name | 2,6-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
| Standard InChI | InChI=1S/C22H25F2N3O2/c1-26-8-7-16-13-15(5-6-19(16)26)20(27-9-11-29-12-10-27)14-25-22(28)21-17(23)3-2-4-18(21)24/h2-6,13,20H,7-12,14H2,1H3,(H,25,28) |
| Standard InChI Key | BMGVKPJJZHRCCD-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)N4CCOCC4 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2,6-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide, reflects its intricate structure. Key features include:
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Benzamide Core: The fluorine atoms at positions 2 and 6 enhance electronegativity and metabolic stability, common strategies in drug design to improve bioavailability .
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Morpholinoethyl Group: The morpholine ring contributes to solubility and may facilitate interactions with polar residues in biological targets.
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1-Methylindolin-5-yl Moiety: This bicyclic structure is analogous to indole derivatives, which often exhibit affinity for neurotransmitter receptors .
| Property | Value |
|---|---|
| CAS Number | 922033-86-1 |
| Molecular Formula | C₂₂H₂₅F₂N₃O₂ |
| Molecular Weight | 401.458 g/mol |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)N4CCOCC4 |
| InChIKey | BMGVKPJJZHRCCD-UHFFFAOYSA-N |
The compound’s stereochemistry and conformational flexibility, inferred from its 3D structure, likely influence its binding to biological targets.
Synthesis and Purification Strategies
Synthesis involves multi-step organic reactions under controlled conditions. While exact protocols are proprietary, general steps can be inferred:
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Formation of the Benzamide Core: Coupling 2,6-difluorobenzoic acid with an amine-containing intermediate via carbodiimide-mediated activation .
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Introduction of the Morpholinoethyl Group: Alkylation or reductive amination to attach the morpholine ring.
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Indoline Moiety Incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to add the 1-methylindolin-5-yl group .
Purification typically employs column chromatography or recrystallization to achieve >95% purity. Challenges include minimizing side reactions from the fluorine atoms’ electronegativity and ensuring stereochemical fidelity .
Mechanistic Insights and Biological Activity
Though specific targets remain undisclosed, the compound’s design suggests dual mechanisms:
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Enzyme Inhibition: Fluorinated benzamides often inhibit kinases or proteases by occupying hydrophobic pockets via fluorine-mediated interactions .
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Receptor Modulation: The indoline moiety may bind to serotonin or dopamine receptors, analogous to other CNS-active indole derivatives .
Hypothesized Targets:
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Kinases (e.g., EGFR, VEGFR): Fluorine atoms enhance binding to ATP-binding sites.
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GPCRs (e.g., 5-HT₆): Indoline structures are prevalent in neuromodulators .
In vitro studies of related compounds show IC₅₀ values in the nanomolar range for kinase inhibition, suggesting potent activity .
Applications in Medicinal Chemistry
Oncology
Fluorinated benzamides are explored as tyrosine kinase inhibitors. For example, analogues of this compound exhibit anti-angiogenic effects by targeting VEGFR-2 .
Neurological Disorders
The indoline moiety’s structural similarity to serotonin positions this compound as a potential 5-HT₆ receptor antagonist, a target for Alzheimer’s disease .
Antimicrobial Activity
Fluorine’s electronegativity disrupts microbial enzyme function, as seen in fluoroquinolones. Preliminary data on similar benzamides show efficacy against Gram-positive bacteria .
Research Gaps and Future Directions
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Target Identification: Proteomic screens or computational docking studies are needed to identify precise biological targets.
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ADMET Profiling: No solubility or pharmacokinetic data are available, necessitating preclinical assays.
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Structural Optimization: Modifying the morpholino or indoline groups could enhance selectivity. For instance, replacing morpholine with piperazine improved solubility in a related compound (CAS 921895-22-9) .
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